molecular formula C16H19N7O2 B14699919 Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate CAS No. 23853-07-8

Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate

Cat. No.: B14699919
CAS No.: 23853-07-8
M. Wt: 341.37 g/mol
InChI Key: HPAFAQKXDWTYLT-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is a chemical compound known for its unique structure and properties It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate typically involves the reaction of 2,4-diamino-6-(bromomethyl)pteridine with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pteridine derivatives.

Scientific Research Applications

Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.

    Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, which is crucial in the folate metabolism pathway. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, thereby affecting DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antifolate drug that also inhibits dihydrofolate reductase.

    Aminopterin: Another antifolate compound with similar inhibitory effects on folate metabolism.

    Pterin: A parent compound of pteridine derivatives, involved in various biological processes.

Uniqueness

Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is unique due to its specific structure, which allows for targeted interactions with enzymes involved in folate metabolism. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

23853-07-8

Molecular Formula

C16H19N7O2

Molecular Weight

341.37 g/mol

IUPAC Name

ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate

InChI

InChI=1S/C16H19N7O2/c1-2-25-15(24)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,19H,2,7-8H2,1H3,(H5,17,18,20,22,23)

InChI Key

HPAFAQKXDWTYLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N=C(N=C3NC2)N)N

Origin of Product

United States

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